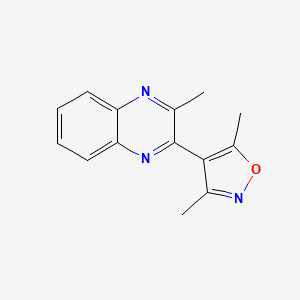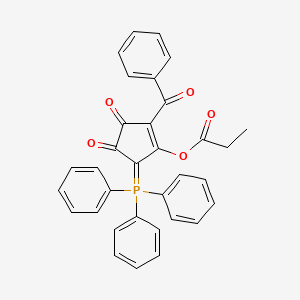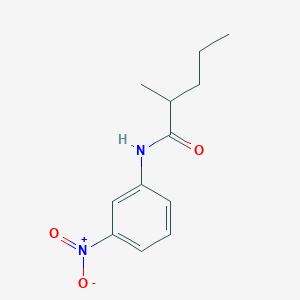
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline, also known as DMQX, is a quinoxaline derivative that has been extensively studied for its potential applications in scientific research. DMQX is a potent antagonist of glutamate receptors, specifically the AMPA subtype, and has been shown to have a range of effects on the nervous system. In
Mécanisme D'action
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline acts as a competitive antagonist of AMPA receptors, binding to the receptor site and preventing glutamate from binding. This results in a decrease in the excitatory postsynaptic potential (EPSP) and a reduction in the strength of synaptic transmission. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been shown to be highly selective for AMPA receptors, with little or no effect on other glutamate receptor subtypes.
Biochemical and Physiological Effects:
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been shown to have a range of effects on the nervous system, including reducing the severity of seizures, improving cognitive function, and reducing anxiety-like behavior. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has also been shown to have neuroprotective effects, reducing the damage caused by ischemia and other forms of neuronal injury. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been used in animal models to study the role of AMPA receptors in various physiological and pathological processes, including synaptic plasticity, learning, and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has several advantages for use in lab experiments, including its high potency and selectivity for AMPA receptors, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline also has some limitations, including its short half-life and the need for careful control of dosing and administration.
Orientations Futures
There are several directions for future research on 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline and its applications. One area of interest is the development of more potent and selective AMPA receptor antagonists, which could have applications in the treatment of various neurological disorders. Another area of interest is the role of AMPA receptors in synaptic plasticity and learning, and the development of new techniques to study these processes. Finally, there is a need for further research on the safety and toxicity of 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline, particularly in the context of long-term use and potential clinical applications.
Méthodes De Synthèse
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline can be synthesized using a variety of methods, including the reaction of 2,3-dichloroquinoxaline with 3,5-dimethyl-4-isoxazolecarboxylic acid. Other methods include the reaction of 3,5-dimethyl-4-isoxazolecarboxylic acid with 2-amino-3-chloroquinoxaline, or the reaction of 2,3-dichloroquinoxaline with 3,5-dimethyl-4-isoxazole-1-carboxaldehyde. The synthesis of 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline is a complex process that requires careful attention to detail and precise control of reaction conditions.
Applications De Recherche Scientifique
2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been used extensively in scientific research as a tool to study the function of glutamate receptors in the nervous system. Glutamate is the primary excitatory neurotransmitter in the brain, and its receptors play a critical role in synaptic plasticity, learning, and memory. 2-(3,5-dimethyl-4-isoxazolyl)-3-methylquinoxaline has been shown to block the AMPA subtype of glutamate receptors, which are involved in fast synaptic transmission. By blocking these receptors, researchers can study the role of AMPA receptors in various physiological and pathological processes.
Propriétés
IUPAC Name |
3,5-dimethyl-4-(3-methylquinoxalin-2-yl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-8-13(10(3)18-17-8)14-9(2)15-11-6-4-5-7-12(11)16-14/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMQOJNRPDUJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C2=NC3=CC=CC=C3N=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,5-Dimethyl-4-isoxazolyl)-3-methylquinoxaline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)


![2-[3-(3-ethoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5144113.png)
![N'-(6-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5144114.png)
![4-[(1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinyl)carbonyl]morpholine](/img/structure/B5144115.png)

![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)
![3-(3-chlorophenyl)-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5144139.png)
![3-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5144163.png)
![5'-allyl 3'-ethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5144178.png)
![N'-[1-(4-butoxyphenyl)propylidene]-8-chloro-2-(4-ethylphenyl)-4-quinolinecarbohydrazide](/img/structure/B5144183.png)
![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)